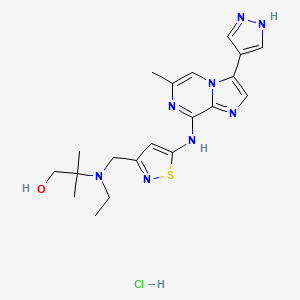

SCH-1473759 hydrochloride

Description

Properties

IUPAC Name |

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8OS.ClH/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18;/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAZMWNWFHDNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SCH-1473759 Hydrochloride: A Potent Aurora Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases A and B, critical regulators of mitotic progression. Dysregulation of Aurora kinases is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of SCH-1473759 hydrochloride, including its mechanism of action, in vitro and in vivo efficacy, selectivity profile, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of oncology, cell biology, and drug discovery.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in ensuring the fidelity of cell division. These serine/threonine kinases are essential for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Overexpression and aberrant activity of Aurora kinases are frequently observed in a wide range of human malignancies and are often associated with aneuploidy, genetic instability, and poor patient prognosis. Consequently, the development of selective Aurora kinase inhibitors has emerged as a promising strategy in cancer therapy.

SCH-1473759 hydrochloride is a novel and potent inhibitor of both Aurora A and Aurora B kinases.[1][3] This document details the preclinical data supporting its anti-tumor activity and provides methodologies for its investigation.

Mechanism of Action

SCH-1473759 hydrochloride exerts its anti-cancer effects by directly binding to and inhibiting the kinase activity of Aurora A and Aurora B.[1] Inhibition of these kinases disrupts the normal progression of mitosis, leading to endoreduplication and subsequent apoptosis in cancer cells.

The primary mechanism involves the disruption of the G2/M phase of the cell cycle. Specifically, inhibition of Aurora A leads to defects in centrosome separation and spindle formation, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis.

Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in mitosis and the point of intervention by SCH-1473759 hydrochloride.

References

An In-Depth Technical Guide to SCH-1473759 Hydrochloride: A Potent Aurora Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of cell division. Dysregulation of Aurora kinases is frequently observed in various human cancers, making them a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of SCH-1473759 hydrochloride. Detailed methodologies for key in vitro assays are presented, along with visualizations of its mechanism of action and experimental workflows to support further research and development efforts.

Chemical Structure and Properties

SCH-1473759 hydrochloride is identified by the CAS Number 1094067-13-6.[1][2] Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of SCH-1473759.

Table 1: Chemical and Physical Properties of SCH-1473759 Hydrochloride

| Property | Value | Source |

| CAS Number | 1094067-13-6 | [1][2][3][4][5][][7] |

| Molecular Formula | C₂₀H₂₇ClN₈OS | [1][] |

| Molecular Weight | 463.00 g/mol | [] |

| SMILES | CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl | [8] |

| Synonyms | CHEMBL1650533, CS-3477 | [3] |

| Appearance | Powder | [3] |

| Storage | -20°C, Freeze | [3] |

Pharmacological Properties and Mechanism of Action

SCH-1473759 is a potent inhibitor of Aurora A and Aurora B kinases, with sub-nanomolar efficacy.[9] Its primary mechanism of action involves the direct binding to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity.

Table 2: In Vitro Inhibitory Activity of SCH-1473759

| Target | IC₅₀ (nM) | K_d_ (nM) | Source |

| Aurora A | 4 | 20 | [5][10] |

| Aurora B | 13 | 30 | [5][10] |

| Src family kinases | <10 | Not Reported | [5][10] |

| Chk1 | 13 | Not Reported | [5][10] |

| VEGFR2 | 1 | Not Reported | [5][10] |

| IRAK4 | 37 | Not Reported | [5][10] |

The inhibition of Aurora kinases by SCH-1473759 disrupts critical mitotic events, leading to defects in chromosome segregation and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of Aurora Kinase Signaling by SCH-1473759.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of SCH-1473759 against Aurora A and Aurora B kinases.

Materials:

-

Recombinant human Aurora A and Aurora B enzymes

-

Fluorescently labeled peptide substrate (e.g., Tamra-PKAtide)

-

ATP

-

DTT

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

SCH-1473759 hydrochloride dissolved in DMSO

-

384-well low-protein-binding plates

-

Plate reader capable of measuring fluorescence polarization or intensity

Methodology:

-

Prepare a serial dilution of SCH-1473759 in 100% DMSO.

-

For the Aurora A assay, prepare a reaction mixture containing 8 nM Aurora A, 100 nM Tamra-PKAtide, 25 µM ATP, and 1 mM DTT in kinase buffer.[10]

-

For the Aurora B assay, prepare a reaction mixture containing 26 nM Aurora B, 100 nM Tamra-PKAtide, 50 µM ATP, and 1 mM DTT in kinase buffer.[10]

-

Add the SCH-1473759 dilutions to the wells of the 384-well plate.

-

Add the respective kinase reaction mixtures to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Measure the fluorescence to determine the extent of substrate phosphorylation.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay

This protocol outlines a general method to assess the anti-proliferative effect of SCH-1473759 on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

SCH-1473759 hydrochloride dissolved in DMSO

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of SCH-1473759 in a complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of SCH-1473759. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value. SCH-1473759 has been shown to inhibit the proliferation of HCT116 cells with an IC₅₀ of 6 nM.[5][10]

Conclusion

SCH-1473759 hydrochloride is a highly potent inhibitor of Aurora kinases with significant anti-proliferative activity in cancer cell lines. Its well-defined chemical structure and pharmacological profile make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a foundation for researchers to investigate the therapeutic potential of this compound.

References

- 1. SCH-1473759 hydrochloride|1094067-13-6|MSDS [dcchemicals.com]

- 2. SCH-1473759 hydrochloride|T12864|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

- 3. SCH1473759 (HCl salt) - TMALAB (티엠에이랩) [tmalab.co.kr]

- 4. dempochem.com [dempochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. SCH-1473759 hydrochloride, CAS [[1094067-13-6]] | BIOZOL [biozol.de]

- 8. SCH-1473759 hydrochloride | 1094067-13-6 | UTB06713 [biosynth.com]

- 9. adooq.com [adooq.com]

- 10. medchemexpress.com [medchemexpress.com]

Unveiling SCH-1473759 Hydrochloride: A Technical Guide to a Potent Aurora Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1094067-13-6

This in-depth technical guide provides a comprehensive overview of SCH-1473759 hydrochloride, a potent small molecule inhibitor of Aurora kinases A and B. This document consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the critical signaling pathways involved in its mechanism of action.

Core Compound Data

SCH-1473759 hydrochloride is a novel and highly potent inhibitor of Aurora A and Aurora B kinases, crucial regulators of mitotic progression. Its activity has been characterized in a variety of preclinical models, demonstrating significant potential as an anti-cancer agent.

| Parameter | Value | Reference |

| CAS Number | 1094067-13-6 | [1][2] |

| Molecular Formula | C₂₀H₂₇ClN₈OS | N/A |

| Molecular Weight | 467.00 g/mol | N/A |

| IC₅₀ (Aurora A) | 4 nM | [3] |

| IC₅₀ (Aurora B) | 13 nM | [3] |

Mechanism of Action and Signaling Pathway

SCH-1473759 exerts its anti-tumor effects by inhibiting the enzymatic activity of Aurora kinases A and B. These serine/threonine kinases play pivotal roles in orchestrating various stages of mitosis.

-

Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.

-

Aurora B , a component of the chromosomal passenger complex (CPC), is essential for proper chromosome segregation, the spindle assembly checkpoint, and cytokinesis.

Inhibition of Aurora A and B by SCH-1473759 disrupts these processes, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in rapidly dividing cancer cells. The downstream consequences of this inhibition are a hallmark of its mechanism of action, leading to an increase in cells with a DNA content greater than 4N.

References

- 1. Paclitaxel and CYC3, an aurora kinase A inhibitor, synergise in pancreatic cancer cells but not bone marrow precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora Kinase A Inhibition and Paclitaxel as Targeted Combination Therapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Binding Affinity of SCH-1473759 Hydrochloride to Aurora A and B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity of SCH-1473759 hydrochloride, a potent inhibitor of Aurora kinases A and B. This document details the quantitative binding data, outlines the experimental methodologies used for its determination, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity Data

SCH-1473759 hydrochloride demonstrates high affinity for both Aurora A and Aurora B kinases. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). A lower value for both metrics indicates a higher binding affinity and more potent inhibition.

The binding affinity data for SCH-1473759 hydrochloride is summarized in the table below:

| Target | IC50 (nM)[1] | Kd (nM)[1] |

| Aurora A | 4 | 20 |

| Aurora B | 13 | 30 |

These values indicate that SCH-1473759 hydrochloride is a potent, nanomolar inhibitor of both Aurora A and Aurora B, with a slight preference for Aurora A in terms of IC50.

Experimental Protocols

The determination of the binding affinity of SCH-1473759 hydrochloride to Aurora A and B kinases is typically achieved through in vitro kinase assays. The following sections describe generalized protocols for luminescence-based and radiometric assays commonly employed for this purpose.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase-specific substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein (MBP) for Aurora B)

-

ATP

-

SCH-1473759 hydrochloride (or other test inhibitor)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 0.5 mM DTT)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well white plates

-

Luminometer

Protocol:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of SCH-1473759 hydrochloride in the appropriate buffer (e.g., 10% DMSO).

-

Reaction Setup:

-

In a white multi-well plate, add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the kinase (e.g., 5-10 ng of Aurora A or B).

-

Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.

-

-

Initiate Kinase Reaction: Add the master mix to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radiometric Kinase Assay

This classic method measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate by the kinase.

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase-specific substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Non-radiolabeled ATP

-

SCH-1473759 hydrochloride

-

Kinase Assay Buffer

-

Phosphocellulose paper

-

Wash buffer (e.g., 1% phosphoric acid)

-

Scintillation counter

Protocol:

-

Prepare Reagents: Prepare serial dilutions of the inhibitor.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase, substrate, and inhibitor in the kinase assay buffer.

-

Prepare a master mix containing [γ-³²P]ATP and non-radiolabeled ATP.

-

-

Initiate Kinase Reaction: Add the ATP master mix to initiate the reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

-

Wash: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.

-

Quantify Radioactivity: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the luminescence-based assay.

Signaling Pathways and Visualization

Aurora A and Aurora B are key regulators of mitosis. Their inhibition by SCH-1473759 hydrochloride disrupts the cell cycle, leading to apoptosis in cancer cells. The following diagrams illustrate the core signaling pathways and the experimental workflow for inhibitor testing.

Caption: Experimental workflow for determining the IC50 of SCH-1473759.

Caption: Simplified signaling pathways of Aurora A and B and their inhibition.

References

In Vitro Anti-Tumor Activity of SCH-1473759: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-1473759 is a potent, sub-nanomolar small molecule inhibitor of Aurora A and Aurora B kinases, two key regulators of mitotic progression. Aurora kinases are frequently overexpressed in a wide range of human cancers and their inhibition represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the in-vitro anti-tumor activity of SCH-1473759, detailing its inhibitory profile, effects on cancer cell lines, and the underlying mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals working in the field of oncology.

Data Presentation: Inhibitory Profile and Cellular Activity

SCH-1473759 demonstrates high potency against both Aurora A and Aurora B kinases. Furthermore, it exhibits broad anti-proliferative activity across a diverse panel of human cancer cell lines.

| Target | IC50 (nM) |

| Aurora A Kinase | 4 |

| Aurora B Kinase | 13 |

| Table 1: In vitro kinase inhibitory activity of SCH-1473759. |

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Cancer | 6 |

| A2780 | Ovarian Cancer | <5 |

| LNCaP | Prostate Cancer | <5 |

| N87 | Gastric Cancer | <5 |

| Molt4 | Leukemia | <5 |

| K562 | Leukemia | <5 |

| CCRF-CEM | Leukemia | <5 |

| Table 2: Anti-proliferative activity of SCH-1473759 in various human cancer cell lines.[1][2] |

Mechanism of Action

As an inhibitor of Aurora A and B kinases, SCH-1473759 disrupts critical processes during mitosis. Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis. A key downstream effect of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10, a crucial event for chromosome condensation and segregation.

The primary mechanism of anti-tumor activity for SCH-1473759 in vitro is the induction of mitotic catastrophe. Treatment with SCH-1473759 leads to a failure of proper cell division, resulting in cells with a DNA content greater than 4N, a phenomenon known as endoreduplication. This aberrant mitotic exit ultimately triggers apoptosis, or programmed cell death. Asynchronous cancer cell populations typically require a 24-hour exposure to SCH-1473759 to achieve maximal induction of >4N DNA content and subsequent growth inhibition.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to characterize the anti-tumor activity of SCH-1473759.

In Vitro Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of SCH-1473759 against Aurora A and Aurora B kinases. A common method is a luminescence-based kinase assay that measures the amount of ADP produced.

Materials:

-

Recombinant human Aurora A and Aurora B kinases

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein (MBP) for Aurora B)

-

ATP

-

SCH-1473759 (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low volume plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of SCH-1473759 in 100% DMSO.

-

In a 384-well plate, add 1 µL of the diluted SCH-1473759 or DMSO (vehicle control).

-

Add 2 µL of the respective kinase (e.g., 7 ng of Aurora A).

-

Add 2 µL of a substrate/ATP mix (e.g., 25 µM ATP and appropriate substrate concentration).

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of SCH-1473759.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

SCH-1473759

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of SCH-1473759 for 72 hours.

-

Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.

-

Incubate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Incubate for 15 minutes at 37°C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

SCH-1473759

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with SCH-1473759 for the desired time period (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Human cancer cell lines

-

SCH-1473759

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with SCH-1473759 for 24 hours.

-

Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Mandatory Visualizations

Signaling Pathway of Aurora Kinase B Inhibition by SCH-1473759

Experimental Workflow for In Vitro Anti-Tumor Activity Assessment

Conclusion

SCH-1473759 is a potent dual Aurora A and B kinase inhibitor with significant in-vitro anti-tumor activity across a broad range of cancer cell lines. Its mechanism of action, centered on the disruption of mitosis leading to endoreduplication and apoptosis, is consistent with its molecular targets. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds. The data and methodologies presented in this guide underscore the potential of SCH-1473759 as a candidate for further preclinical and clinical development in oncology.

References

Preliminary Research on SCH-1473759 Hydrochloride in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases A and B, key regulators of mitosis. Its activity extends to other oncologically relevant kinases, suggesting a multi-targeted approach to cancer therapy. This document provides a comprehensive overview of the preclinical data on SCH-1473759 hydrochloride, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information is intended to serve as a foundational resource for researchers and drug development professionals in the field of oncology.

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of cell division. Their overexpression is a common feature in a wide range of human cancers and is often associated with chromosomal instability and aneuploidy, hallmarks of tumorigenesis. As such, Aurora kinases have emerged as attractive targets for cancer therapy. SCH-1473759 hydrochloride is a novel inhibitor of both Aurora A and Aurora B kinases, demonstrating potent anti-proliferative activity in various cancer models. This guide synthesizes the available preclinical data on SCH-1473759 hydrochloride, offering a technical resource for its further investigation and development.

Mechanism of Action

SCH-1473759 hydrochloride exerts its primary anti-cancer effect through the inhibition of Aurora kinases A and B.[1][2] Aurora A is essential for centrosome maturation and separation, as well as for the assembly of a functional bipolar spindle. Aurora B, a component of the chromosomal passenger complex, is crucial for proper chromosome segregation and cytokinesis. Inhibition of these kinases by SCH-1473759 leads to mitotic arrest, endoreduplication (repeated DNA replication without cell division), and ultimately, apoptosis in cancer cells.

Beyond its primary targets, SCH-1473759 hydrochloride has been shown to inhibit other kinases implicated in cancer progression, including members of the Src family, Chk1, VEGFR2, and IRAK4.[1] This broader kinase profile may contribute to its overall anti-tumor activity.

Signaling Pathway

The Aurora kinase signaling pathway is central to the regulation of mitosis. Its disruption by SCH-1473759 hydrochloride interferes with multiple downstream events critical for cell division.

Quantitative Data

The following tables summarize the quantitative data available for SCH-1473759 hydrochloride.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) | Binding Constant (Kd, nM) |

| Aurora A | 4 | 20 |

| Aurora B | 13 | 30 |

| Src family | <10 | Not Reported |

| Chk1 | 13 | Not Reported |

| VEGFR2 | 1 | Not Reported |

| IRAK4 | 37 | Not Reported |

| Data sourced from MedchemExpress.[1] |

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 6 |

| A2780 | Ovarian Cancer | <5 |

| LNCaP | Prostate Cancer | <5 |

| N87 | Gastric Carcinoma | <5 |

| Molt4 | Acute Lymphoblastic Leukemia | <5 |

| K562 | Chronic Myelogenous Leukemia | <5 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | <5 |

| Data sourced from MedchemExpress.[1] |

Table 3: In Vivo Efficacy in Human Tumor Xenograft Models

| Dosing Schedule | Dose (mg/kg, ip, bid) | Tumor Growth Inhibition (TGI) on Day 16 |

| Continuous | 5 | 50% |

| Intermittent (5 days on, 5 days off) | 10 | 69% |

| Data sourced from MedchemExpress.[1] |

Experimental Protocols

The following sections describe generalized protocols for the key experiments cited in the preclinical evaluation of SCH-1473759 hydrochloride.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of SCH-1473759 hydrochloride against purified Aurora A and Aurora B kinases.

Methodology:

-

Reagents and Materials: Purified recombinant Aurora A and Aurora B enzymes, fluorescently labeled peptide substrate (e.g., Tamra-PKAtide), ATP, DTT, kinase buffer, 384-well low protein binding plates, and SCH-1473759 hydrochloride.

-

Compound Preparation: A stock solution of SCH-1473759 hydrochloride is prepared in 100% DMSO and serially diluted to the desired concentrations.

-

Assay Reaction:

-

For the Aurora A assay, a reaction mixture containing 8 nM Aurora A, 100 nM Tamra-PKAtide, 25 µM ATP, and 1 mM DTT in kinase buffer is prepared.

-

For the Aurora B assay, the reaction mixture consists of 26 nM Aurora B, 100 nM Tamra-PKAtide, 50 µM ATP, and 1 mM DTT in kinase buffer.

-

-

Incubation: The enzymatic reactions are initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The phosphorylation of the peptide substrate is measured using a fluorescence polarization reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To determine the IC50 of SCH-1473759 hydrochloride in various cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of SCH-1473759 hydrochloride and incubated for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Human Tumor Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of SCH-1473759 hydrochloride in a mouse model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Treatment: Mice are randomized into treatment and control groups. SCH-1473759 hydrochloride is administered via intraperitoneal (ip) injection according to the specified dosing schedule (e.g., 5 mg/kg twice daily, continuously, or 10 mg/kg twice daily, intermittently).

-

Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the control group.

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.

Experimental and Logical Workflows

Preclinical Development Workflow for an Oncology Drug Candidate

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel oncology drug candidate like SCH-1473759 hydrochloride.

Conclusion

SCH-1473759 hydrochloride is a promising Aurora kinase inhibitor with potent anti-proliferative activity in a range of cancer cell lines and demonstrated in vivo efficacy in xenograft models. Its multi-targeted kinase inhibition profile may offer a therapeutic advantage. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of SCH-1473759 hydrochloride as a potential novel anti-cancer agent. Further studies are warranted to explore its full therapeutic potential, optimal combination strategies, and predictive biomarkers for patient selection.

References

In-depth Technical Guide: The Anti-Tumor Activity of SCH-1473759 Hydrochloride Across Various Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-1473759 hydrochloride is a novel and potent small molecule inhibitor targeting Aurora A and Aurora B kinases, crucial regulators of mitotic progression. Aberrant activity of these kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the pre-clinical activity of SCH-1473759, summarizing its effects on a diverse panel of tumor cell lines, detailing key experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Core Mechanism of Action: Aurora Kinase Inhibition

SCH-1473759 hydrochloride exerts its anti-tumor effects by inhibiting the enzymatic activity of Aurora A and Aurora B kinases.[1] These serine/threonine kinases play pivotal roles in orchestrating various stages of mitosis.

-

Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.

-

Aurora B , a component of the chromosomal passenger complex, is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.

Inhibition of Aurora A and B by SCH-1473759 disrupts these critical mitotic processes, leading to defects in spindle formation, chromosome segregation, and ultimately, cell cycle arrest and apoptosis. A key characteristic of Aurora kinase inhibition is the induction of polyploidy, where cells bypass mitosis without proper chromosome segregation, resulting in a DNA content greater than 4N.[1]

Quantitative Analysis of In Vitro Efficacy

SCH-1473759 has demonstrated potent anti-proliferative activity against a broad spectrum of human cancer cell lines originating from various tissues. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined for numerous cell lines.

| Tissue of Origin | Cell Line | IC50 (nM) |

| Colon | HCT116 | 6 |

| Ovarian | A2780 | <5 |

| Prostate | LNCaP | <5 |

| Gastric | N87 | <5 |

| Leukemia | Molt4 | <5 |

| Leukemia | K562 | <5 |

| Leukemia | CCRF-CEM | <5 |

Table 1: In vitro anti-proliferative activity of SCH-1473759 against a panel of human cancer cell lines.

Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of SCH-1473759 was assessed using a Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based assays.

Methodology:

-

Cell Plating: Tumor cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for a specified period, typically 4 hours.

-

Compound Treatment: Cells were then exposed to serial dilutions of SCH-1473759 hydrochloride for a duration of 72 hours.

-

Viability Assessment: Following the incubation period, a CCK-8 reagent was added to each well and incubated for an additional 4 hours at 37°C.

-

Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.

Cell Cycle Analysis

The effect of SCH-1473759 on cell cycle progression was determined by flow cytometry analysis of DNA content.

Methodology:

-

Cell Treatment: Asynchronous tumor cell lines were treated with varying concentrations of SCH-1473759 for 24 hours to induce effects on the cell cycle.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at 4°C.

-

Staining: The fixed cells were then washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The resulting histograms were used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to identify the population with >4N DNA content.

In Vivo Xenograft Studies

The anti-tumor efficacy of SCH-1473759 in a living organism was evaluated using human tumor xenograft models in immunocompromised mice.

Methodology:

-

Tumor Implantation: Human tumor cells were subcutaneously implanted into the flanks of nude mice.

-

Treatment Initiation: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.

-

Dosing Regimen: SCH-1473759 was administered via intraperitoneal (IP) injection. Various dosing schedules and concentrations were tested to determine the optimal therapeutic window. For example, a continuous dosing schedule of 5 mg/kg twice daily (bid) and an intermittent schedule of 10 mg/kg bid (5 days on, 5 days off) have been evaluated.

-

Tumor Measurement: Tumor volume was measured regularly using calipers throughout the study.

-

Efficacy Evaluation: The anti-tumor activity was assessed by comparing the tumor growth in the treated groups to the vehicle-treated control group.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by SCH-1473759 and a typical experimental workflow.

Caption: Aurora Kinase Signaling Pathway Inhibition by SCH-1473759.

Caption: Pre-clinical Experimental Workflow for SCH-1473759.

Combination Therapy Potential

Pre-clinical studies have indicated that the anti-tumor activity of SCH-1473759 is significantly enhanced when used in combination with taxanes (e.g., paclitaxel) and KSP inhibitors.[1] This synergistic effect is attributed to the different mechanisms by which these agents disrupt mitosis. Taxanes and KSP inhibitors cause a mitotic arrest, and subsequent treatment with SCH-1473759 accelerates the exit from this arrested state, leading to a more profound induction of >4N DNA content and cell death.[1] The most effective combination strategy observed in vivo was the administration of SCH-1473759 approximately 12 hours after taxane (B156437) treatment.[1]

Conclusion

SCH-1473759 hydrochloride is a potent inhibitor of Aurora A and B kinases with broad anti-proliferative activity across a diverse range of tumor cell lines. Its mechanism of action, leading to mitotic disruption and polyploidy, has been well-characterized through in vitro and in vivo studies. The synergistic anti-tumor effects observed in combination with taxanes and KSP inhibitors highlight its potential as a valuable component of combination chemotherapy regimens. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel Aurora kinase inhibitor.

References

Unraveling the Pharmacokinetic Profile of SCH-1473759: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-1473759 is an inhibitor of Aurora kinases A and B, key regulators of mitotic progression. The therapeutic potential of targeting these kinases in oncology has led to the development of numerous small molecule inhibitors. Understanding the pharmacokinetic (PK) profile of such candidates is paramount for successful clinical translation. This technical guide synthesizes the available preclinical data on SCH-1473759 and related Aurora kinase inhibitors to provide a comprehensive overview of its expected absorption, distribution, metabolism, and excretion (ADME) characteristics. This document details the typical experimental methodologies employed in these assessments and presents data in a structured format to facilitate interpretation and future research.

Introduction to SCH-1473759 and Aurora Kinase Inhibition

SCH-1473759 is a potent inhibitor of Aurora A and Aurora B kinases, which are crucial for proper spindle formation, chromosome segregation, and cytokinesis during mitosis. Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention. Inhibition of these kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells. The preclinical development of SCH-1473759 necessitates a thorough characterization of its pharmacokinetic properties to establish a foundation for predicting its behavior in humans.

Preclinical Pharmacokinetic Profile of SCH-1473759

While specific quantitative pharmacokinetic data for SCH-1473759 is not extensively published, general characteristics have been described. The compound exhibits good exposure across various preclinical species. Notably, clearance is reported to be high in rodents and moderate in dogs and monkeys, with a moderate half-life and high tissue distribution.

To provide a clearer, quantitative picture of what can be expected from an Aurora kinase inhibitor like SCH-1473759, the following tables summarize pharmacokinetic parameters for a well-characterized Aurora A kinase inhibitor, Alisertib (MLN8237), in preclinical species. This data serves as a valuable surrogate for understanding the potential disposition of SCH-1473759.

Table 1: Single-Dose Pharmacokinetic Parameters of Alisertib (MLN8237) in Preclinical Species (Oral Administration)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Half-life (t½) (hr) |

| Mouse | 10 | 2,800 | 1.0 | 12,500 | 2.5 |

| Rat | 10 | 1,500 | 2.0 | 9,800 | 3.1 |

| Dog | 5 | 950 | 4.0 | 11,200 | 4.2 |

Data presented is representative of typical values for Aurora kinase inhibitors and is based on published studies of Alisertib. Actual values for SCH-1473759 may vary.

Table 2: In Vitro ADME Profile of a Typical Kinase Inhibitor

| Parameter | Assay | Result | Implication |

| Solubility | Aqueous Solubility | pH-dependent | Affects oral absorption |

| Permeability | PAMPA | High | Good potential for oral absorption |

| Plasma Protein Binding | Equilibrium Dialysis | >95% (Human, Mouse, Rat, Dog) | Low free fraction may impact efficacy and clearance |

| Metabolic Stability | Liver Microsomes | Moderate to High Clearance | Potential for first-pass metabolism |

| CYP450 Inhibition | In vitro panel | Varies | Potential for drug-drug interactions |

Experimental Protocols

The following sections detail the standard methodologies used to generate the pharmacokinetic data presented above. These protocols are standard in preclinical drug development and are applicable to the characterization of SCH-1473759.

In Vivo Pharmacokinetic Studies

-

Animal Models: Studies are typically conducted in multiple species, including mice, rats, and dogs, to assess inter-species differences in pharmacokinetics and to support allometric scaling for human dose prediction.

-

Administration: The test compound is formulated in an appropriate vehicle (e.g., a solution or suspension) and administered via the intended clinical route (typically oral) and intravenously to determine absolute bioavailability. Common vehicles include solutions of PEG400, propylene (B89431) glycol, and water.

-

Sample Collection: Blood samples are collected at predetermined time points post-dose from a suitable blood vessel (e.g., tail vein in rodents, cephalic vein in dogs). Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of the drug are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method must meet regulatory standards for accuracy, precision, selectivity, and stability.

In Vitro ADME Assays

-

Aqueous Solubility: The solubility of the compound is determined in buffers at various pH values (e.g., 2.0, 5.0, 7.4) to mimic the conditions of the gastrointestinal tract.

-

Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput screen to predict passive intestinal absorption.

-

Plasma Protein Binding: Equilibrium dialysis is the gold standard method to determine the fraction of the drug bound to plasma proteins.

-

Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes from different species (including human) to assess its intrinsic clearance.

-

Cytochrome P450 (CYP) Inhibition: The potential for the compound to inhibit major CYP isoforms is evaluated using human liver microsomes and specific probe substrates.

Visualization of Key Pathways and Workflows

Aurora Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora kinases A and B in mitotic progression, the process targeted by SCH-1473759.

Caption: Role of Aurora A and B kinases in mitosis and their inhibition by SCH-1473759.

Preclinical Pharmacokinetic Workflow

The diagram below outlines the typical workflow for assessing the pharmacokinetic properties of a drug candidate like SCH-1473759.

Initial Investigations into the Biological Activity of SCH-1473759 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-1473759 hydrochloride is a potent small molecule inhibitor targeting Aurora kinases, a family of serine/threonine kinases crucial for the regulation of mitosis. Dysregulation of Aurora kinases is a common feature in many human cancers, making them an attractive target for therapeutic intervention. This document provides a comprehensive technical guide on the initial investigations into the biological activity of SCH-1473759 hydrochloride, summarizing its in vitro and in vivo efficacy, mechanism of action, and the experimental methodologies employed in its preliminary assessment.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in ensuring the fidelity of cell division.[1] They are key regulators of various mitotic events, including centrosome maturation and separation, bipolar spindle assembly, chromosome condensation and alignment, and cytokinesis.[1][2] Their overexpression is frequently observed in a wide range of human malignancies and is often correlated with aneuploidy and poor patient prognosis. Consequently, the development of inhibitors targeting Aurora kinases has been a significant focus in oncology drug discovery. SCH-1473759 hydrochloride has emerged as a potent inhibitor of both Aurora A and Aurora B kinases, demonstrating promising anti-proliferative activity in preclinical models. This whitepaper details the foundational biological studies that characterize its activity.

Mechanism of Action: Inhibition of Aurora Kinase Signaling

SCH-1473759 hydrochloride exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of Aurora kinases A and B.[3] This inhibition disrupts the downstream signaling cascade that governs mitotic progression, ultimately leading to mitotic arrest and apoptosis in cancer cells.

The Aurora kinases are integral components of the mitotic machinery. Aurora A is primarily associated with centrosome function and spindle assembly during the early stages of mitosis.[1][2] Aurora B, a component of the chromosomal passenger complex (CPC), is essential for correcting improper kinetochore-microtubule attachments and for the spindle assembly checkpoint.[2][4][5] By inhibiting both Aurora A and B, SCH-1473759 hydrochloride induces a cascade of cellular events including failed cytokinesis, endoreduplication, and the formation of polyploid cells, which can subsequently undergo apoptosis.

Quantitative Data Presentation

The biological activity of SCH-1473759 hydrochloride has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) |

| Aurora A | 4[1] | 20[1] |

| Aurora B | 13[1] | 30[1] |

| Src family kinases | <10[1] | Not Reported |

| Chk1 | 13[1] | Not Reported |

| VEGFR2 | 1[1] | Not Reported |

| IRAK4 | 37[1] | Not Reported |

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (nM) |

| A2780 | Ovarian | <5[1] |

| LNCaP | Prostate | <5[1] |

| N87 | Gastric | <5[1] |

| Molt4 | Leukemia | <5[1] |

| K562 | Leukemia | <5[1] |

| CCRF-CEM | Leukemia | <5[1] |

| HCT116 | Colon | 6[1] |

Table 3: In Vivo Efficacy in Human Tumor Xenograft Models

| Dosing Schedule | Dose | Tumor Growth Inhibition (TGI) | Model |

| Continuous (bid, ip) | 5 mg/kg | 50% on day 16[1] | Not Specified |

| Intermittent (5 days on, 5 days off; bid, ip) | 10 mg/kg | 69% on day 16[1] | Not Specified |

Experimental Protocols

The following sections provide an overview of the methodologies used to generate the data presented above.

In Vitro Kinase Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate peptide.

Protocol Outline:

-

Reaction Setup: The assay is typically performed in a 384-well plate format. Each reaction well contains the purified recombinant Aurora A or Aurora B enzyme, a fluorescently labeled substrate peptide (e.g., Tamra-PKAtide), and ATP in a kinase buffer.[6]

-

Compound Addition: SCH-1473759 hydrochloride is serially diluted in DMSO and added to the reaction wells.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.

-

Detection: The extent of phosphorylation is measured. This can be done using various methods, such as mobility shift microfluidic electrophoresis or by detecting the amount of ADP produced using a luminescent assay like ADP-Glo™.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Cell proliferation assays are used to determine the effect of a compound on the growth of cancer cell lines.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of SCH-1473759 hydrochloride. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified incubator.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

-

MTT/MTS Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.

-

Resazurin (B115843) Assay: Measures the reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

-

Data Analysis: The absorbance or fluorescence is read using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Human Tumor Xenograft Model

In vivo efficacy is assessed using human tumor xenograft models in immunocompromised mice.

Protocol Outline:

-

Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Animal Randomization: The mice are randomized into treatment and control groups.

-

Compound Administration: SCH-1473759 hydrochloride is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.

-

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group. Animal body weight is also monitored as an indicator of toxicity. In combination studies, SCH-1473759 hydrochloride can be administered with other chemotherapeutic agents, such as taxanes, to evaluate synergistic or additive effects.[3]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for SCH-1473759 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SCH-1473759 hydrochloride, a potent Aurora kinase inhibitor, in cell culture experiments. The following protocols and data are intended to facilitate the effective application of this compound in cancer research and drug development.

Introduction

SCH-1473759 hydrochloride is a powerful inhibitor of Aurora kinases A and B, with IC50 values of 4 nM and 13 nM, respectively.[1] It has demonstrated significant anti-proliferative activity across a range of cancer cell lines, making it a valuable tool for studying cell cycle regulation and a potential therapeutic agent. This document outlines the essential information for its use in in vitro settings, including its mechanism of action, preparation, and a standard protocol for assessing its cellular effects.

Mechanism of Action

SCH-1473759 directly binds to and inhibits the activity of Aurora kinases A and B.[1] These kinases are crucial for mitotic progression, playing key roles in centrosome maturation, spindle assembly, and cytokinesis. By inhibiting these kinases, SCH-1473759 disrupts the cell division process, leading to cell cycle arrest and apoptosis in cancer cells.

Beyond Aurora kinases, SCH-1473759 has been shown to inhibit other kinases at slightly higher concentrations, including the Src family of kinases, Chk1, VEGFR2, and IRAK4.[1] However, it displays high selectivity, with no significant activity against a panel of 34 other kinases.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of SCH-1473759 hydrochloride against various kinases and cancer cell lines.

| Target/Cell Line | Measurement | Value (nM) |

| Kinase Activity | ||

| Aurora A | IC50 | 4 |

| Aurora B | IC50 | 13 |

| Src family kinases | IC50 | <10 |

| Chk1 | IC50 | 13 |

| VEGFR2 | IC50 | 1 |

| IRAK4 | IC50 | 37 |

| Cell Proliferation | ||

| HCT116 | IC50 | 6 |

| A2780 | IC50 | <5 |

| LNCaP | IC50 | <5 |

| N87 | IC50 | <5 |

| Molt4 | IC50 | <5 |

| K562 | IC50 | <5 |

| CCRF-CEM | IC50 | <5 |

Experimental Protocols

Reagent Preparation and Storage

Stock Solution Preparation: It is recommended to prepare a stock solution of SCH-1473759 hydrochloride in a suitable solvent like DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO.

Storage:

-

Stock solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]

-

Powder: The solid compound should be stored under stable conditions as recommended by the supplier.[2]

Cell Proliferation Assay

This protocol provides a general guideline for assessing the anti-proliferative effects of SCH-1473759 hydrochloride on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

SCH-1473759 hydrochloride stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTS, WST-1, or a fluorescence-based assay)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Hoechst 33342 dye

-

Automated fluorescent microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 625 to 3,750 cells per well in 100 µL of complete culture medium. The optimal seeding density will depend on the cell line's growth rate and should be determined empirically.

-

Compound Treatment: After allowing the cells to adhere overnight, prepare serial dilutions of SCH-1473759 hydrochloride in complete culture medium from the stock solution. Add the desired final concentrations of the compound to the wells in triplicate. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.[1] Include a vehicle control (DMSO only) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Cell Viability Measurement (Example with Hoechst Staining): a. At the end of the incubation period, carefully remove the culture medium. b. Fix the cells by adding a fixation solution containing 1,000 nM Hoechst 33342 dye and incubate for 30 minutes at room temperature.[1] c. Remove the fixation solution and wash the cells twice with PBS.[1] d. Capture immunofluorescence images using an automated fluorescent microscope at 10x magnification.[1] e. Quantify the cell number based on the nuclear staining.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Simplified signaling pathway of SCH-1473759 hydrochloride.

Caption: General workflow for a cell proliferation assay.

References

Application Notes and Protocols for In Vivo Mouse Models: SCH-1473759

A comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and experimental application of SCH-1473759 in preclinical mouse models.

Disclaimer

Extensive literature and database searches did not yield any publicly available information regarding the compound "SCH-1473759." This suggests that SCH-1473759 may be an internal development code for a compound that has not yet been disclosed in scientific publications or public forums. The following application notes and protocols are therefore based on general principles for establishing dosages of novel compounds in in vivo mouse models and should be adapted as more specific information about SCH-1473759 becomes available.

Introduction and General Principles

The determination of an appropriate dosage for a novel compound such as SCH-1473759 in in vivo mouse models is a critical step in preclinical drug development. The primary objectives are to establish a dose that elicits the desired pharmacological effect while minimizing toxicity. This process typically involves a series of studies, including dose-range finding, efficacy, and toxicity assessments.

Key Considerations for Dosing:

-

Compound Characteristics: The physicochemical properties of SCH-1473759, such as its solubility, stability, and formulation, will significantly influence the choice of vehicle and route of administration.

-

Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for determining the dosing frequency and predicting its exposure in target tissues.

-

Pharmacodynamics (PD): Establishing a relationship between the drug concentration and the observed pharmacological effect is crucial for identifying an effective dose.

-

Animal Model: The choice of mouse strain, age, sex, and health status can all impact the compound's efficacy and toxicity.

Experimental Protocols

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the tolerability of SCH-1473759 and identify a range of doses for subsequent efficacy studies.

Methodology:

-

Animal Model: Select a relevant mouse strain (e.g., C57BL/6, BALB/c) based on the anticipated therapeutic area of SCH-1473759. Use a small group of mice (n=3-5 per group) for each dose level.

-

Dose Selection: Start with a low dose, estimated from in vitro potency (e.g., 10-fold the IC50 or EC50), and escalate in subsequent groups (e.g., 3-fold or 5-fold increments).

-

Administration: Administer SCH-1473759 via the intended clinical route, if known. Common routes in mice include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The vehicle should be well-tolerated and inert.

-

Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and any adverse reactions.

-

Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or severe clinical signs).

Data Presentation:

| Dose Group (mg/kg) | Number of Animals | Route of Administration | Vehicle | Observation Period (days) | Key Observations (e.g., body weight change, clinical signs) |

| Vehicle Control | 3-5 | e.g., PO | e.g., 0.5% CMC | 14 | |

| Dose 1 | 3-5 | e.g., PO | e.g., 0.5% CMC | 14 | |

| Dose 2 | 3-5 | e.g., PO | e.g., 0.5% CMC | 14 | |

| Dose 3 | 3-5 | e.g., PO | e.g., 0.5% CMC | 14 |

Efficacy Study

Objective: To evaluate the therapeutic effect of SCH-1473759 in a relevant disease model.

Methodology:

-

Animal Model: Utilize a validated mouse model that recapitulates the human disease of interest.

-

Dose Selection: Based on the DRF/MTD study, select at least three dose levels (low, medium, and high) that are expected to be well-tolerated.

-

Treatment Schedule: The frequency and duration of treatment will depend on the compound's PK profile and the disease model.

-

Efficacy Endpoints: Measure relevant parameters to assess the compound's effect. These could include tumor size in oncology models, behavioral changes in neuroscience models, or biomarkers in metabolic disease models.

-

Control Groups: Include a vehicle control group and potentially a positive control group (a known effective drug).

Data Presentation:

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Number of Animals | Primary Efficacy Endpoint (e.g., % Tumor Growth Inhibition) | Secondary Endpoints (e.g., Biomarker levels) |

| Vehicle Control | - | e.g., Daily, PO | 8-10 | ||

| SCH-1473759 Low Dose | X | e.g., Daily, PO | 8-10 | ||

| SCH-1473759 Mid Dose | Y | e.g., Daily, PO | 8-10 | ||

| SCH-1473759 High Dose | Z | e.g., Daily, PO | 8-10 | ||

| Positive Control | - | e.g., Daily, PO | 8-10 |

Visualization of Experimental Workflow and Potential Signaling Pathways

As the mechanism of action of SCH-1473759 is unknown, a generic experimental workflow and a hypothetical signaling pathway are presented below. These diagrams should be adapted once the specific target and pathway of SCH-1473759 are identified.

Caption: A generalized workflow for the preclinical and clinical development of a novel compound.

Application Note: A Validated UHPLC-MS/MS Method for the Quantification of SCH-1473759 in Murine Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative determination of SCH-1473759, a pan-Aurora kinase inhibitor, in murine plasma. The described method utilizes a simple liquid-liquid extraction procedure for sample preparation and has been validated in accordance with FDA guidelines, demonstrating excellent linearity, precision, accuracy, and recovery. This method is suitable for supporting preclinical pharmacokinetic studies of SCH-1473759 in mice.

Introduction

SCH-1473759 is a potent dual inhibitor of Aurora kinases A and B, which are key regulators of cell division.[1] Overexpression of Aurora kinases is implicated in the pathogenesis of various cancers, making them attractive targets for anticancer drug development.[1] To facilitate preclinical development, a reliable and validated bioanalytical method is essential for the accurate measurement of SCH-1473759 concentrations in biological matrices. This document provides a detailed protocol for the quantification of SCH-1473759 in murine plasma using UHPLC-MS/MS.

Experimental

Materials and Reagents

-

SCH-1473759 reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Murine plasma (blank)

Equipment

-

UHPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer (e.g., Sciex 6500+ Triple Quadrupole or equivalent)

-

Analytical column (e.g., Kinetex EVO C18, 2.1 mm × 50 mm, 1.7 µm)

-

Microcentrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of SCH-1473759 and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the SCH-1473759 stock solution in 50% acetonitrile/water to create working standard solutions for calibration curve and QC sample preparation.

-

Calibration Standards: Spike blank murine plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.5 to 2500 ng/mL.[1]

-

Quality Control Samples: Prepare QC samples in blank murine plasma at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

Sample Preparation: Liquid-Liquid Extraction

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

-

Add 200 µL of ethyl acetate.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions

UHPLC Parameters

| Parameter | Value |

| Column | Kinetex EVO C18, 2.1 mm × 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B) |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 4500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| SCH-1473759 | To be optimized | To be optimized |

| Internal Standard | To be optimized | To be optimized |

Note: The specific MRM transitions for SCH-1473759 and the internal standard need to be determined by infusing the individual compounds into the mass spectrometer and optimizing the precursor and product ion signals.

Method Validation Summary

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1]

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Calibration Range | 0.5 - 2500 ng/mL[1] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | Within ±15% |

| Inter-day Accuracy (%Bias) | Within ±15% |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal |

Visualizations

Experimental Workflow

Caption: Workflow for the UHPLC-MS/MS analysis of SCH-1473759.

Aurora Kinase Signaling Pathway

Caption: Inhibition of Aurora Kinases A and B by SCH-1473759.

Conclusion

The UHPLC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantification of SCH-1473759 in murine plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in a preclinical research setting, enabling accurate pharmacokinetic characterization of this promising anticancer agent.

References

No Publicly Available Data on Intraperitoneal Administration of SCH-1473759 in Animal Studies

Despite a comprehensive search of available scientific literature and public databases, no specific information was found regarding the intraperitoneal administration of a compound designated SCH-1473759 in animal studies. This includes a lack of data on its mechanism of action, preclinical trials, pharmacokinetic profiles, or any established experimental protocols.

The absence of public information could indicate several possibilities: the compound may be in a very early stage of development with data not yet published, it may be an internal designation for a compound that has since been renamed, or studies involving this specific molecule may not have been conducted or publicly disclosed.

While information on SCH-1473759 is not available, it is worth noting that other compounds, particularly CXCR4 antagonists, have been investigated in animal models using intraperitoneal administration. For researchers interested in this general class of molecules and administration route, literature on compounds such as AMD3100 (Plerixafor) and CCX771 may provide relevant context and experimental paradigms. These studies often involve models of inflammation and cancer.

General Considerations for Intraperitoneal Administration in Animal Studies:

For researchers designing studies involving intraperitoneal (IP) injection of novel compounds, several key factors must be considered. The following represents a generalized workflow and considerations that would be pertinent to such studies.

Experimental Workflow for Intraperitoneal Administration Studies

A typical experimental workflow for evaluating a novel compound administered intraperitoneally in an animal model is outlined below.

Caption: Generalized workflow for in vivo animal studies involving intraperitoneal compound administration.

Hypothetical Signaling Pathway Inhibition

Should SCH-1473759 be a CXCR4 antagonist, its mechanism of action would involve blocking the interaction between the chemokine CXCL12 (also known as SDF-1) and its receptor, CXCR4. This interaction is crucial for various physiological and pathological processes, including cell trafficking, immune response, and cancer metastasis.

Caption: Hypothetical mechanism of action for SCH-1473759 as a CXCR4 antagonist.

Due to the lack of specific data for SCH-1473759, it is not possible to provide detailed, quantitative application notes or protocols. Researchers interested in this compound are encouraged to consult proprietary sources or contact the originating institution for more information. For studies on related compounds, a thorough review of the existing literature is recommended to develop specific and appropriate experimental designs.

Application Notes and Protocols for Studying Cell Cycle Inhibition with SCH-1473759 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora A and Aurora B kinases, key regulators of mitotic progression.[1][2] Its ability to disrupt the function of these kinases leads to defects in chromosome alignment and segregation, ultimately resulting in cell cycle arrest and apoptosis. These characteristics make SCH-1473759 hydrochloride a valuable tool for studying the mechanisms of cell cycle control and a potential candidate for cancer therapeutic development.

This document provides detailed application notes and experimental protocols for utilizing SCH-1473759 hydrochloride to investigate cell cycle inhibition in cancer cell lines.

Mechanism of Action

SCH-1473759 hydrochloride primarily exerts its effects by inhibiting the kinase activity of Aurora A and Aurora B.[1][2]

-

Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of the bipolar spindle during the G2/M transition.[3][4]

-

Aurora B , a component of the chromosomal passenger complex, is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3][4]